(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c27-19(16-11-28-14-3-1-2-4-15(14)29-16)25-9-7-24(8-10-25)17-5-6-18(23-22-17)26-13-20-12-21-26/h1-6,12-13,16H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAVHYYHEPTISX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with 1,2,4-triazole moieties have been reported to exhibit potent inhibitory activities against cancer cell lines. These compounds may interact with various targets in the cell, leading to the inhibition of cell proliferation.
Mode of Action
The compound’s mode of action is likely related to its interaction with its targets, leading to changes in cellular processes. For instance, some 1,2,4-triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
The presence of the 1,2,4-triazole ring and the 2,3-dihydro-1,4-benzodioxine moiety could potentially influence these properties. For instance, the 1,2,4-triazole ring is known to form hydrogen bonds with different targets, which could improve the compound’s pharmacokinetics.
Result of Action
The result of the compound’s action at the molecular and cellular levels is likely the inhibition of cell proliferation and the induction of apoptosis, as observed with similar compounds. This could lead to the death of cancer cells and a reduction in tumor size.
Biochemical Analysis
Biochemical Properties
Similar compounds have shown significant inhibitory activities against certain cancer cell lines. This suggests that the compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.
Cellular Effects
Based on the properties of similar compounds, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including issues related to stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels.
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone , also referred to as a triazole-pyridazine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties backed by research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C20H21N7O4 with a molecular weight of 423.433 g/mol. It features several pharmacophores:
- Triazole : Associated with antifungal and antibacterial activities.
- Pyridazine : Linked to various biological activities.
- Piperazine : Enhances solubility and bioavailability in drug design.
- Benzo[d][1,4]dioxin : Contributes to lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. A study evaluated derivatives against various bacterial strains, revealing promising activity comparable to standard antibiotics.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole-Pyridazine Derivative | Escherichia coli | 15 μg/mL |
| Triazole-Pyridazine Derivative | Staphylococcus aureus | 10 μg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Triazole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro. A related study demonstrated that compounds with similar structures could reduce nitric oxide production in a cellular model of inflammation, indicating their potential therapeutic applications for inflammatory diseases.
Anticancer Activity
Studies have shown that triazole-pyridazine derivatives can induce apoptosis in cancer cells. For example, a derivative with a similar structure was reported to inhibit cell proliferation in several cancer cell lines, including breast and lung cancers, with IC50 values in the low micromolar range.
Case Study 1: Antimicrobial Evaluation
A systematic evaluation of triazole-pyridazine compounds indicated that specific modifications enhanced antibacterial efficacy. The presence of hydrophobic groups correlated with increased activity against Bacillus subtilis and Candida albicans.
Case Study 2: Anti-inflammatory Mechanism
In a cellular model of inflammation, a related compound exhibited a dose-dependent reduction in nitric oxide production, underscoring the triazole moiety's role in modulating inflammatory pathways.
Q & A
Q. What are the established synthetic routes for this compound, and what mechanistic considerations are critical for reproducibility?
The synthesis of triazole- and piperazine-containing compounds often involves multi-step reactions. Key steps include:
- Mannich reactions to introduce piperazine moieties, requiring controlled conditions (e.g., dimethylformamide as solvent, formaldehyde as alkylating agent) to avoid side products .
- Cyclization of hydrazides with isothiocyanates in alkaline media to form 1,2,4-triazole cores, with yields dependent on reaction time and temperature .
- S-alkylation of thiones (e.g., using chloroacetic acid) followed by cyclization with triethylorthoformate for thiadiazole derivatives . Mechanistic validation via LC-MS and NMR is essential to confirm intermediate structures .
Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) resolves substituent positions on heterocyclic rings, particularly for distinguishing regioisomers .
- X-ray crystallography provides unambiguous confirmation of stereochemistry, as demonstrated in pyrazole-triazole hybrids .
- LC-MS monitors reaction progress and identifies byproducts, especially in multi-step syntheses .
Q. How should initial biological activity screening be designed to ensure statistical robustness?
- Use randomized block designs with split plots for variables like concentration or exposure time, ensuring replicates (e.g., 4 replicates with 5 plants each) to account for biological variability .
- Include positive/negative controls (e.g., known inhibitors for enzyme assays) and measure endpoints such as IC₅₀ or EC₅₀ for dose-response relationships .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- DoE (Design of Experiments) : Systematically vary parameters like solvent polarity, temperature, and catalyst loading. For example, ethanol vs. DMF in Mannich reactions impacts piperazine coupling efficiency .
- Purification : Use preparative HPLC for isolating isomers, as seen in triazole-thione derivatives with >95% purity .
- Scale-up challenges : Address exothermic reactions (e.g., cyclization steps) using controlled addition techniques and inline cooling .
Q. What strategies resolve contradictions in reported pharmacological data across studies?
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀ values) and assess variables like cell line specificity or assay protocols. For example, fluorine substituents on triazoles may enhance bioavailability but reduce solubility, leading to conflicting activity reports .
- Orthogonal assays : Validate antifungal or antimicrobial activity via both in vitro (microdilution) and in silico (molecular docking) methods to confirm target engagement .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to fungal CYP51 or bacterial topoisomerases, prioritizing residues with high hydrogen-bonding potential (e.g., triazole N-atoms interacting with heme iron) .
- QSAR modeling : Correlate substituent electronegativity (e.g., nitro groups) with antimicrobial activity to guide derivative design .
Q. What methodologies assess environmental fate and ecotoxicological impacts?
- Environmental partitioning : Measure logP values to predict soil/water distribution. Piperazine derivatives often exhibit moderate hydrophilicity (logP ~2–3), increasing groundwater mobility .
- Long-term ecotoxicity : Use OECD Test Guideline 211 (Daphnia magna reproduction assay) to evaluate chronic effects, with LC-MS/MS identifying biodegradation metabolites .
Data Contradiction Analysis
Q. Why might biological activity vary between in vitro and in vivo studies?
- Pharmacokinetic factors : Poor membrane permeability of the 2,3-dihydrobenzo[d][1,4]dioxin group may reduce in vivo efficacy despite high in vitro potency .
- Metabolic stability : Hepatic cytochrome P450-mediated oxidation of the triazole ring can generate inactive metabolites, as observed in fluorinated analogs .
Methodological Best Practices
- Synthetic protocols : Document reaction conditions (e.g., inert atmosphere for air-sensitive intermediates) and characterize all intermediates .
- Biological assays : Adopt CLSI guidelines for antimicrobial testing to ensure cross-study comparability .
- Data reporting : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for spectral and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
